Praeruptorin B

描述

Praeruptorin B (Pra-B) is a bioactive constituent of Peucedanum praeruptorum Dunn . It exhibits several pharmacological activities, including potent antitumor effects and anti-inflammatory effects .

Synthesis Analysis

The accumulation of pyranocoumarins, the main active ingredient of Peucedanum praeruptorum Dunn, is strictly regulated by key enzyme genes in the coumarin biosynthesis pathway . The coumarin content in the roots was the highest before blotting and was the lowest after flowering .Chemical Reactions Analysis

The accumulation of pyranocoumarins, the main active ingredient of Peucedanum praeruptorum Dunn, is strictly regulated by key enzyme genes in the coumarin biosynthesis pathway . The relative expression of most key enzyme genes in the coumarin synthesis pathway was significantly decreased .科学研究应用

- Pra-B has been investigated for its potential in treating osteoporosis. Studies suggest that it inhibits osteoclastogenesis by targeting GSTP1, a crucial protein involved in bone remodeling . This property makes Pra-B a candidate for managing bone-related disorders.

- Coumarins, abundant in P. praeruptorum, have wide-ranging applications in cardiovascular and cerebrovascular diseases. Pra-B, as a coumarin derivative, may contribute to these effects. Its anti-inflammatory, anti-cancer, and neuroprotective properties align with these therapeutic areas .

- Pra-B has been identified as a novel inhibitor of sterol regulatory element-binding proteins (SREBPs). These transcription factors play a role in lipid de novo synthesis. By targeting SREBPs, Pra-B shows promise in managing hyperlipidemia and related metabolic conditions .

- Pra-B exhibits potent antitumor activity. As a bioactive compound, it may help mitigate the metastatic ability of human renal cell carcinoma (RCC). This finding highlights its potential in cancer therapy .

Osteoporosis Treatment

Cardiovascular and Cerebrovascular Health

Hyperlipidemia Management

Antitumor Effects

作用机制

Target of Action

Praeruptorin B, a bioactive constituent of Peucedanum praeruptorum Dunn, primarily targets Sterol Regulatory Element-Binding Proteins (SREBPs) . SREBPs are a family of nuclear transcription factors associated with lipid de novo synthesis . They have been considered as targets for the treatment of metabolic diseases . In addition, Praeruptorin B also targets cathepsin C (CTSC) and cathepsin V (CTSV) in human renal carcinoma cells .

Mode of Action

Praeruptorin B interacts with its targets by inhibiting the protein expression of SREBPs . This inhibition is achieved by regulating the PI3K/Akt/mTOR pathway . Furthermore, Praeruptorin B downregulates the mRNA and protein expression of CTSC and CTSV in renal carcinoma cells .

Biochemical Pathways

The primary biochemical pathway affected by Praeruptorin B is the SREBP signaling pathway . This pathway controls the expression of a range of genes required for fatty acids, cholesterol, triacylglycerides, and phospholipids synthesis . By inhibiting SREBPs, Praeruptorin B disrupts this pathway, leading to lipid-lowering effects . Additionally, Praeruptorin B influences the EGFR signaling pathway, attenuating epidermal growth factor-induced migration ability .

Pharmacokinetics

It’s known that praeruptorin b exhibits several pharmacological activities, including potent antitumor effects

Result of Action

Praeruptorin B exerts lipid-lowering effects through SREBP regulation . In high fat diet (HFD)-fed obese mice treated with Praeruptorin B, HFD induced lipid deposition, hyperlipidemia, and insulin resistance were significantly ameliorated . Additionally, Praeruptorin B potently inhibits the migration and invasion of renal carcinoma cells .

Action Environment

The altitude at which Peucedanum praeruptorum Dunn is cultivated can influence the content of Praeruptorin B . Plants cultivated at high altitudes were found to have higher Praeruptorin B content than those cultivated at low altitudes . This suggests that environmental factors such as altitude can influence the action, efficacy, and stability of Praeruptorin B .

安全和危害

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

属性

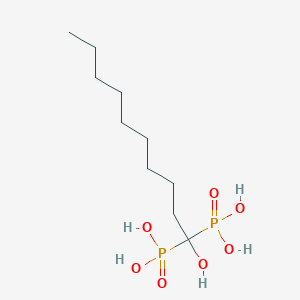

IUPAC Name |

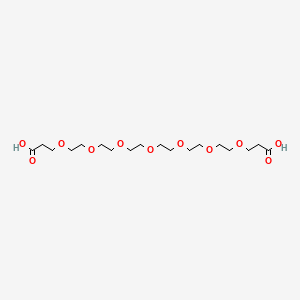

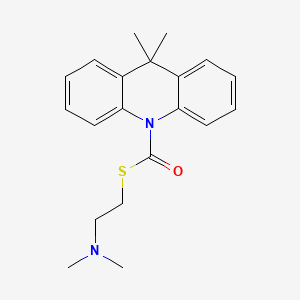

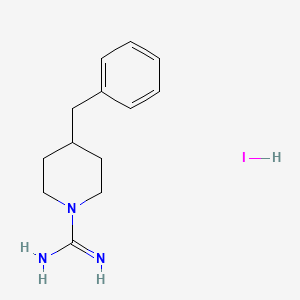

[8,8-dimethyl-9-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7+,14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTWXEIQXBRCPS-FNCQTZNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)/C(=C/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81740-07-0 | |

| Record name | Anomalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081740070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Praeruptorin B has been identified as a novel inhibitor of sterol regulatory element-binding proteins (SREBPs), a family of transcription factors involved in lipid metabolism. [] It inhibits the expression of SREBPs by regulating the PI3K/Akt/mTOR pathway. [] This leads to the suppression of SREBP target genes, which are involved in lipid synthesis. [] Consequently, Praeruptorin B exhibits lipid-lowering effects, ameliorating hyperlipidemia and insulin resistance. [] Studies also show that Praeruptorin B can inhibit the EGFR-MEK-ERK signaling pathway, leading to downregulation of cathepsin C (CTSC) and cathepsin V (CTSV) expression. [] This effect is associated with reduced migration and invasion of human renal cell carcinoma cells. [] Additionally, Praeruptorin B has been shown to impact osteoclastogenesis by targeting glutathione S-transferase pi 1 (GSTP1) and influencing the S-glutathionylation of IKKβ. []

ANone: Praeruptorin B is a seselin-type coumarin, a class of naturally occurring organic compounds. While the provided abstracts do not specify the exact molecular formula, weight, or spectroscopic data for Praeruptorin B, these can be found in chemical databases or research articles focusing on its isolation and characterization.

ANone: The provided research primarily focuses on the biological activity and mechanisms of action of Praeruptorin B. Information regarding its material compatibility and stability under various conditions is not available within these abstracts. Further research is needed to explore these aspects.

A: The provided research focuses on the biological activity of Praeruptorin B, particularly its anti-tumor, anti-inflammatory, and lipid-lowering properties. [, , , ] There is no mention of Praeruptorin B exhibiting catalytic properties or being used in catalytic applications.

A: While one abstract mentions the use of molecular docking studies with Praeruptorin B, [] the specific details about the simulations, calculations, or quantitative structure-activity relationship (QSAR) models are not provided. Further investigation is needed to fully understand the extent of computational chemistry and modeling applications in Praeruptorin B research.

A: While the provided abstracts don't explicitly detail the SAR of Praeruptorin B, one study investigates the comparative effects of Praeruptorin C alongside Praeruptorin A and B. [] This suggests ongoing research into how structural modifications within this class of compounds affect their activity, potency, and selectivity. More specific SAR studies would be required to fully understand these relationships.

ANone: The provided research does not directly address the stability of Praeruptorin B under various conditions or discuss specific formulation strategies to enhance its stability, solubility, or bioavailability. Further research is needed in these areas to facilitate its potential therapeutic applications.

ANone: The provided research focuses primarily on the biological activity and mechanisms of action of Praeruptorin B. Information regarding SHE regulations, compliance, risk minimization, and responsible practices is not discussed within these abstracts and would require consultation with relevant regulatory guidelines and databases.

ANone: Praeruptorin B has shown promising in vitro and in vivo efficacy in several studies:

- Inhibits tumor promoter-induced phenomena in vitro. []

- Suppresses proliferation, colony formation, wound closure, migration, and invasion of human non-small cell lung cancer cells. []

- Induces cell cycle arrest in the G0/G1 phase and regulates cell cycle proteins in cancer cells. []

- Inhibits TPA-induced metastatic ability of human cervical cancer cells. []

- Suppresses TPA-induced mRNA and protein expression and transcriptional activity of MMP-2/-9 in HeLa cells. []

- Completely suppresses tumor formation in 7,12-dimethylbenz[a]anthracene-initiated mice when applied before TPA treatment. []

- Ameliorates high-fat diet-induced lipid deposition, hyperlipidemia, and insulin resistance in mice. []

- Downregulates SREBPs and related genes in the liver of obese mice fed a high-fat diet. []

ANone: The provided research does not specifically address any known resistance mechanisms to Praeruptorin B or its relation to other compounds or classes. Further research is necessary to investigate the potential for resistance development and its implications.

ANone: While the provided research doesn't offer a comprehensive historical overview, several milestones are apparent:

- Early research (1990s): Initial studies identified the anti-tumor-promoting activity of Praeruptorin B, particularly its inhibitory effect on TPA-induced tumor promotion in mice. []

- Chemical analysis and characterization: Significant efforts have been dedicated to developing analytical methods for the isolation, identification, and quantification of Praeruptorin B from various plant sources, primarily Peucedanum praeruptorum. [, , , , , , , , , , ]

- Mechanism of action studies: More recent research delves into the molecular mechanisms underlying Praeruptorin B's biological activities. For instance, studies have identified its interaction with SREBPs and its effects on lipid metabolism, [] as well as its influence on the EGFR-MEK-ERK signaling pathway and cathepsin expression in cancer cells. [, ]

ANone: The research on Praeruptorin B showcases clear interdisciplinary applications and synergies:

- Medicinal chemistry and pharmacology: Research combines the isolation and characterization of Praeruptorin B with investigations into its pharmacological effects and mechanisms of action, paving the way for potential therapeutic applications. [, , , , , ]

- Analytical chemistry and natural product research: The development and validation of analytical methods, such as HPLC and LC-MS/MS, have been crucial for identifying, quantifying, and studying Praeruptorin B from natural sources. [, , , , , , , , , , ]

- Plant science and agriculture: Understanding the influence of cultivation practices and environmental factors on Praeruptorin B content in Peucedanum praeruptorum is essential for optimizing its production and ensuring consistent quality for potential medicinal applications. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-Bis[3-(4,5-Dihydro-1h-Imidazol-2-Yl)phenyl]biphenyl-4,4'-Dicarboxamide](/img/structure/B1667478.png)